N-(3-Cyclopropoxy-5-(trifluoromethyl)pyridin-4-YL)methanesulfonamide
Description
N-(3-Cyclopropoxy-5-(trifluoromethyl)pyridin-4-YL)methanesulfonamide is a chemical compound with the molecular formula C10H11F3N2O3S and a molecular weight of 296.268 g/mol . This compound features a trifluoromethyl group attached to a pyridine ring, which is further substituted with a cyclopropoxy group and a methanesulfonamide moiety. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Properties
Molecular Formula |
C10H11F3N2O3S |
|---|---|
Molecular Weight |
296.27 g/mol |
IUPAC Name |
N-[3-cyclopropyloxy-5-(trifluoromethyl)pyridin-4-yl]methanesulfonamide |
InChI |
InChI=1S/C10H11F3N2O3S/c1-19(16,17)15-9-7(10(11,12)13)4-14-5-8(9)18-6-2-3-6/h4-6H,2-3H2,1H3,(H,14,15) |
InChI Key |
FHSNPIGZQZIERX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=NC=C1C(F)(F)F)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(3-Cyclopropoxy-5-(trifluoromethyl)pyridin-4-YL)methanesulfonamide typically involves multiple steps, including the formation of the pyridine ring, introduction of the trifluoromethyl group, and subsequent functionalization with cyclopropoxy and methanesulfonamide groups. One common synthetic route involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of specific catalysts.
Chemical Reactions Analysis
N-(3-Cyclopropoxy-5-(trifluoromethyl)pyridin-4-YL)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The trifluoromethyl and cyclopropoxy groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles
Scientific Research Applications
N-(3-Cyclopropoxy-5-(trifluoromethyl)pyridin-4-YL)methanesulfonamide has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-(3-Cyclopropoxy-5-(trifluoromethyl)pyridin-4-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The cyclopropoxy and methanesulfonamide groups contribute to binding affinity and specificity, modulating the activity of the target proteins and pathways involved .
Comparison with Similar Compounds
N-(3-Cyclopropoxy-5-(trifluoromethyl)pyridin-4-YL)methanesulfonamide can be compared with other similar compounds, such as:
N-(3-(3-Hydroxypropyl)-5-(trifluoromethyl)pyridin-2-yl)pivalamide: This compound also contains a trifluoromethyl-pyridine moiety but differs in its functional groups, leading to different chemical and biological properties.
Bis(5-(trifluoromethyl)pyridin-2-yl)amine: This compound features two trifluoromethyl-pyridine units and is used in supramolecular chemistry and catalysis.
N-(5-(trifluoromethyl)pyridin-2-yl)benzenesulfonamide: Similar in structure but with a benzenesulfonamide group, this compound is used in different chemical applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
